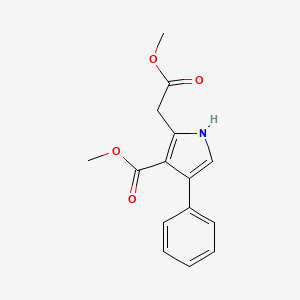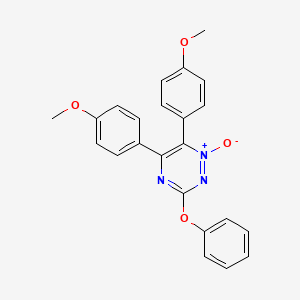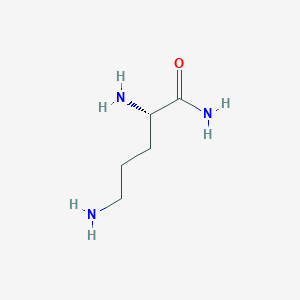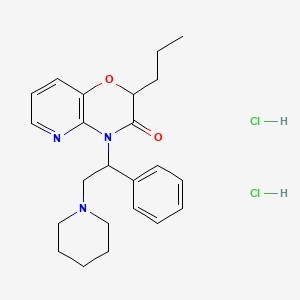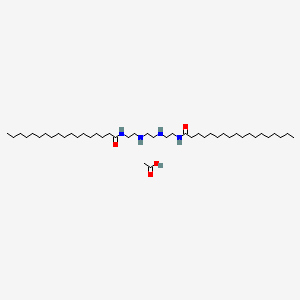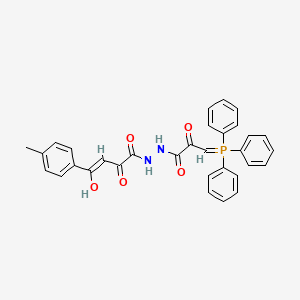![molecular formula C5H8N8 B12706445 2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine CAS No. 126750-41-2](/img/structure/B12706445.png)
2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple cyano and amino groups, which contribute to its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine typically involves the condensation of malononitrile with 3-amino-4-cyanofurazan in the presence of a base such as triethylamine or sodium methoxide . This reaction proceeds through the formation of an enaminonitrile intermediate, which then undergoes further cyclization to yield the desired product. The reaction conditions often include refluxing in methanol or ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with fewer cyano groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the cyano groups.
Wissenschaftliche Forschungsanwendungen
2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, its cyano and amino groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-4-cyanofurazan: A precursor in the synthesis of 2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine.
2-Amino-3-cyano-4H-chromenes: Compounds with similar cyano and amino functionalities, known for their pharmacological properties.
Uniqueness
This compound is unique due to its specific arrangement of cyano and amino groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
126750-41-2 |
|---|---|
Molekularformel |
C5H8N8 |
Molekulargewicht |
180.17 g/mol |
IUPAC-Name |
2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine |
InChI |
InChI=1S/C5H8N8/c6-1-10-4(8)12-3-13-5(9)11-2-7/h3H2,(H3,8,10,12)(H3,9,11,13) |
InChI-Schlüssel |
QFDNSPMISJTMAO-UHFFFAOYSA-N |
Isomerische SMILES |
C(/N=C(/NC#N)\N)/N=C(/NC#N)\N |
Kanonische SMILES |
C(N=C(N)NC#N)N=C(N)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


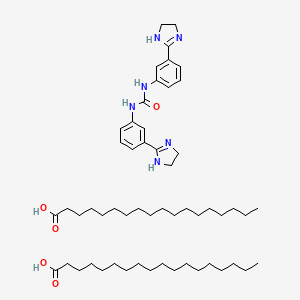

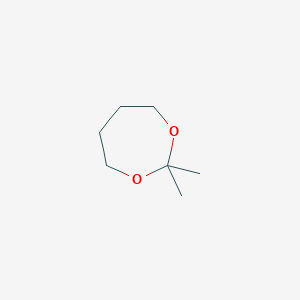


![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12706407.png)

